molecular formula C18H22N2O4S B4758541 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide

2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No. B4758541
M. Wt: 362.4 g/mol
InChI Key: VKFILTXFMVCHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. TPC is a member of the pyrrolidinecarboxamide family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including GABA and glutamate. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide exhibits a range of biochemical and physiological effects, including the inhibition of seizures, the reduction of pain and inflammation, and the modulation of neurotransmitter activity. It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one limitation is that it may not be effective for all types of seizures or pain conditions, and further research is needed to determine its optimal use in these areas.

Future Directions

There are several potential future directions for research on 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, including:
1. Further investigation of its mechanism of action and the specific neurotransmitter systems it modulates.
2. Development of new derivatives of 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide with improved potency and selectivity for specific disease targets.
3. Exploration of its potential applications in other areas, such as cancer treatment or neurodegenerative diseases.
4. Investigation of its potential as a tool for studying the role of neurotransmitters and ion channels in disease states.
5. Development of new delivery methods to improve its bioavailability and efficacy.
In conclusion, 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is a promising compound with potential applications in various fields, including medicinal chemistry and neuroscience. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.

Scientific Research Applications

2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of epilepsy, chronic pain, and other inflammatory conditions.

properties

IUPAC Name

2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-22-14-10-12(11-15(23-2)17(14)24-3)19-18(21)20-8-4-6-13(20)16-7-5-9-25-16/h5,7,9-11,13H,4,6,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFILTXFMVCHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-YL)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.